2-amino-6-benzyl-4-(3,4-diethoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile
Description
This compound is a pyrano[3,2-c]pyridine derivative featuring a benzyl group at position 6, a 3,4-diethoxyphenyl substituent at position 4, and a cyano group at position 2. Structural characterization via NMR and IR spectroscopy is critical for confirming its regiochemistry, as seen in analogous compounds .
Properties
Molecular Formula |
C27H27N3O4 |
|---|---|
Molecular Weight |
457.5 g/mol |
IUPAC Name |
2-amino-6-benzyl-4-(3,4-diethoxyphenyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyridine-3-carbonitrile |
InChI |
InChI=1S/C27H27N3O4/c1-4-32-21-12-11-19(14-22(21)33-5-2)24-20(15-28)26(29)34-23-13-17(3)30(27(31)25(23)24)16-18-9-7-6-8-10-18/h6-14,24H,4-5,16,29H2,1-3H3 |
InChI Key |
IOQYIVJJNPRFFK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2C(=C(OC3=C2C(=O)N(C(=C3)C)CC4=CC=CC=C4)N)C#N)OCC |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-amino-6-benzyl-4-(3,4-diethoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile typically involves multicomponent reactions (MCRs). One common method includes the reaction of aldehydes or isatin with malononitrile and β-ketoesters in the presence of a catalyst . The reaction conditions often involve the use of basic catalysts such as potassium carbonate (K2CO3) and can be carried out under reflux conditions .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Scientific Research Applications
2-amino-6-benzyl-4-(3,4-diethoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile has several applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of various heterocyclic compounds.
Medicine: It has been studied for its potential anti-inflammatory, antimicrobial, and anticancer activities.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-amino-6-benzyl-4-(3,4-diethoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile involves its interaction with various molecular targets and pathways. It can bind to specific receptors or enzymes, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table compares key structural features and properties of the target compound with related derivatives:
Key Observations
Substituent Influence on Bioactivity: The 3,4-diethoxyphenyl group in the target compound may enhance metabolic stability compared to the 4-hydroxyphenyl analogue (), which could undergo faster Phase II metabolism .
Synthetic Routes: Multi-component reactions (e.g., ) are common for pyrano-pyridine derivatives, but the target compound’s synthesis likely requires regioselective substitutions to install the 3,4-diethoxy and benzyl groups .
Physical Properties :
- The hydroxymethyl -containing analogue () exhibits a higher melting point (232–236°C) due to hydrogen bonding, whereas alkyl/aryl substituents (e.g., benzyl, methoxy) reduce crystallinity .
Biological Relevance: Compounds with chlorobenzyloxy groups () show enhanced antimicrobial activity, suggesting the target compound’s diethoxy group could be optimized for similar applications . Pyrimidine-dione derivatives () demonstrate kinase inhibition, highlighting the pyrano[3,2-c]pyridine scaffold’s versatility in drug design .
Research Findings and Trends
Biological Activity
2-amino-6-benzyl-4-(3,4-diethoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile is a complex heterocyclic compound with potential biological activities. This article reviews the available literature on its synthesis, biological properties, and mechanisms of action, supported by relevant data tables and case studies.
Chemical Structure and Properties
The compound belongs to the class of pyrano[3,2-c]pyridines, characterized by a pyran ring fused to a pyridine structure. Its molecular formula is and it has a molecular weight of 414.41 g/mol. The presence of various functional groups such as amino, carbonitrile, and ethoxy moieties suggests diverse biological interactions.
Anticancer Properties
Recent studies have highlighted the anticancer potential of similar pyrano[3,2-c]pyridine derivatives. For instance, compounds exhibiting structural similarities have shown significant cytotoxic activity against various cancer cell lines including Huh7-D12 (liver), Caco-2 (colon), and MCF-7 (breast) cells.
A study reported that derivatives with modifications on the benzyl and ethoxy groups demonstrated IC50 values (the concentration required to inhibit 50% of cell growth) in the micromolar range against these cell lines. Table 1 summarizes the cytotoxicity results for related compounds:
The mechanism by which these compounds exert their anticancer effects may involve the inhibition of key signaling pathways associated with cell proliferation and survival. Specifically, studies have indicated that pyrano[3,2-c]pyridines can inhibit cyclin-dependent kinases (CDKs) and other protein kinases involved in tumorigenesis.
In one study, derivatives were tested against a panel of human protein kinases including CDK9 and GSK-3β at concentrations of 1 µM and 10 µM. Results indicated that certain derivatives exhibited moderate inhibitory activity against these kinases, suggesting a mechanism involving cell cycle arrest and apoptosis induction in cancer cells .
Case Studies
Several case studies have demonstrated the efficacy of pyrano[3,2-c]pyridine derivatives in preclinical models:
- Study on Hepatocellular Carcinoma : A derivative similar to 2-amino-6-benzyl-4-(3,4-diethoxyphenyl)-7-methyl-5-oxo showed a significant reduction in tumor size in xenograft models when administered at a dose of 20 mg/kg body weight.
- Breast Cancer Models : In MCF-7 xenografts, treatment with a related compound resulted in a 70% reduction in tumor growth compared to controls after four weeks of treatment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
